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Compound of Interest

Compound Name: HDS 029
CAS No.: 881001-19-0
Cat. No.: B1663697

Get Quote

\ J

Technical Whitepaper & Experimental Guide[2]

Executive Summary

HDS 029 (CAS 881001-19-0) is a potent, cell-permeable, and irreversible inhibitor of the
Epidermal Growth Factor Receptor (EGFR/ErbB) family.[1][2][3] Unlike reversible ATP-
competitive inhibitors (e.g., gefitinib), HDS 029 utilizes a specific electrophilic "warhead" to form
a covalent bond with conserved cysteine residues within the ATP-binding pocket of ErbB
receptors.[1][2]

This compound is a critical tool for researchers investigating signal transduction pathways in
oncology, specifically for distinguishing between transient and sustained kinase activity in
HER2+ and EGFR-mutant models.[1][2]
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Key Parameter Specification

CAS Number 881001-19-0

) N-[4-[(3-Chloro-4-fluorophenyl)amino]pyrido[3,4-
Chemical Name o )
d]pyrimidin-6-yl]-2-butynamide

Molecular Formula C17H11CIFNsO
Molecular Weight 355.75 g/mol
Primary Targets ErbB1 (EGFR), ErbB2 (HER2), ErbB4
) Irreversible (Covalent) ATP-competitive
Mechanism L
inhibition
ICso Profile ErbB1: 0.3 nM | ErbB4: 0.5 nM | ErbB2: 1.1 nM

Chemical Architecture & Structure-Activity
Relationship (SAR)

The efficacy of HDS 029 is derived from its specific structural pharmacophore, designed to
overcome resistance mechanisms often seen with reversible inhibitors.[1][2]

Structural Components[1][2]
e The Scaffold (Pyrido[3,4-d]pyrimidine):

o Replaces the traditional quinazoline core found in first-generation EGFR inhibitors.[1][2]

o Provides the essential hydrogen-bonding motif (N1 and N3) to interact with the hinge
region of the kinase domain (e.g., Met793 in EGFR).[1][2]

o The Selectivity Motif (3-Chloro-4-fluorophenyl):
o Attached at the C4 position.[2]

o Occupies the hydrophobic pocket behind the ATP binding site.[2] The halogen
substitutions improve lipophilicity and fit within the hydrophobic cleft, enhancing potency.

[2]
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e The Electrophilic Warhead (2-Butynamide):
o Critical Feature: Attached at the C6 position.[2]

o This alkynamide group acts as a Michael acceptor.[2] It is positioned precisely to react
with the nucleophilic thiol (-SH) group of Cys797 (in EGFR) or Cys805 (in ErbB2).[1][2]

o Result: Formation of a permanent thioether bond, locking the kinase in an inactive state.[2]

Chemical Structure Visualization

The following SMILES string represents the precise stereochemical configuration:
CC#CC(=0O)Nclcc2c(ncen2ccl)Ne3cecec(c(c3)ChHF[1][2]

Mechanism of Action: Covalent Inactivation

HDS 029 functions as a "suicide inhibitor" for the ErbB family.[2]

Binding Kinetics

e Recognition: The pyrido-pyrimidine core reversibly binds to the ATP-binding pocket via
hydrogen bonds and van der Waals forces.[1][2]

e Positioning: The inhibitor aligns the C6-butynamide side chain adjacent to the solvent-
exposed cysteine residue (Cys797/Cys805).[1][2]

» Covalent Locking: A nucleophilic attack occurs, converting the reversible complex into an
irreversible covalent adduct.[2]

Downstream Signaling Impact

By permanently blocking ATP hydrolysis, HDS 029 abrogates downstream phosphorylation
cascades essential for tumor proliferation:[1][2]

o RAS/RAF/MEK/ERK Pathway: Blocks proliferation signals.[2]
e PI3BK/AKT/mTOR Pathway: Blocks survival and anti-apoptotic signals.[2]

e PLCy/PKC Pathway: Inhibits cell migration.[1][2]
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Visualization: ErbB Signaling & Inhibition Logic[1]
[2]

The following diagram illustrates the intervention point of HDS 029 within the receptor tyrosine
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Figure 1: Mechanism of Action.[1][2] HDS 029 covalently binds to the ErbB kinase domain,
preventing ATP binding and halting downstream MAPK and PI3K signaling cascades.[]

Experimental Protocols
Reconstitution & Storage

HDS 029 is hydrophobic and requires precise handling to maintain stability and potency.[2]
e Solvent: Dimethyl Sulfoxide (DMSO).[1][2]
e Stock Concentration: Prepare a 10 mM stock solution.

o Calculation: Dissolve 3.56 mg of HDS 029 in 1.0 mL of anhydrous DMSO.

» Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for
~3 months) or -80°C (stable for ~1 year).

e Working Solution: Dilute into aqueous buffers (PBS or culture media) immediately prior to
use.[1][2] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[2]

Cellular Autophosphorylation Assay

This protocol validates the inhibition of EGFR/ErbB2 phosphorylation in cell lines (e.g., A431 or
MDA-MB-453).[1][2]

Materials:

e Cell Line: A431 (EGFR overexpressing) or MDA-MB-453 (ErbB2/ErbB3 expressing).[1][2]
o Stimulant: EGF (100 ng/mL) or Heregulin (10 nM).[1][2]

 Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail.[2]

Methodology:

o Seeding: Plate cells at
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cells/well in 6-well plates. Allow to adhere overnight.

» Starvation: Wash cells with PBS and incubate in serum-free media for 12—16 hours.
o Rationale: Reduces basal phosphorylation noise.[2]
o Treatment: Treat cells with HDS 029 (dose range: 0.1 nM — 100 nM) for 1 hour at 37°C.
o Control: Vehicle (DMSO) only.[1][2]
o Stimulation: Add EGF (or Heregulin) for 15 minutes.
e Lysis: Place plates on ice, wash with cold PBS, and lyse immediately.
e Analysis: Perform Western Blot.
o Primary Antibodies: Anti-pEGFR (Tyr1068) or Anti-pErbB2 (Tyr1248).[1][2]
o Normalization: Anti-Total EGFR or Anti-Total ErbB2.[2]

Expected Result: Dose-dependent disappearance of phospho-bands with ICso values
approximating 0.3-2.5 nM.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS Common Chemistry [commonchemistry.cas.org]

2. Rnr inhibitor COH29 | C22H16N205S | CID 44253415 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 3. merckmillipore.com [merckmillipore.com]

e 4. HDS 029 | CAS:881001-19-0 | Potent inhibitor of the ErbB receptor family | High Purity |
Manufacturer BioCrick [biocrick.com]

e 5 HDS 029 | CAS 881001-19-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

¢ To cite this document: BenchChem. [HDS 029: A Pan-ErbB Irreversible Inhibitor].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663697/docs#hds-029-a-pan-erbb-irreversible-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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